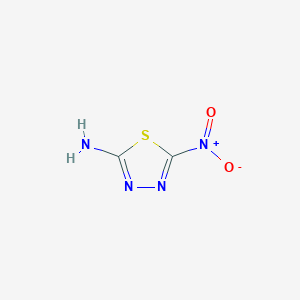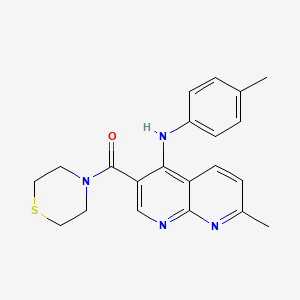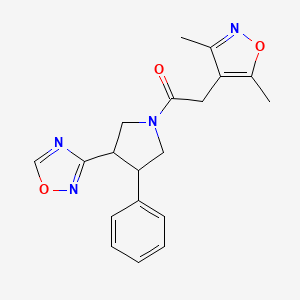![molecular formula C18H22N2O4S B2687306 4-methoxy-N-[2-(phenethylsulfamoyl)ethyl]benzamide CAS No. 899739-62-9](/img/structure/B2687306.png)
4-methoxy-N-[2-(phenethylsulfamoyl)ethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methoxy-N-[2-(phenethylsulfamoyl)ethyl]benzamide is a chemical compound that belongs to the class of sulfonamides. It is also known as PEP005, which is a topical drug used for the treatment of skin conditions such as actinic keratosis and basal cell carcinoma. This compound has gained significant attention in the scientific community due to its potential therapeutic applications.
Aplicaciones Científicas De Investigación
Transformation and Excretion in Biological Systems :A study by Arita et al. (1970) investigated the transformation of metoclopramide, a compound structurally similar to 4-methoxy-N-[2-(phenethylsulfamoyl)ethyl]benzamide, in rabbits. They discovered several transformation products in rabbit urine following oral administration, including oxidation and deethylation products, which highlight the metabolic pathways of such compounds in biological systems.
Potential in Preventing Cerebral Vasospasm :The research by Zuccarello et al. (1996) explored the use of endothelin receptor antagonists, including compounds structurally related to this compound, in preventing subarachnoid hemorrhage-induced cerebral vasospasm. Their findings support the potential therapeutic application of such compounds in human cerebral vasospasm treatment.
Antibacterial Activity of Derivatives :A study by Cunha et al. (2005) examined the antibacterial activity of 4-aminoantipyrine derivatives, which are chemically related to this compound. They found modest antibacterial activity against various bacterial strains, indicating the potential of these compounds in antimicrobial applications.
Supramolecular Packing Motifs :The structural study by Lightfoot et al. (1999) on N,N′,N″-tris(2-methoxyethyl)benzene-1,3,5-tricarboxamide revealed novel organizational motifs in molecular structures. This research provides insights into the structural aspects of compounds similar to this compound, which can inform material science and nanotechnology applications.
In Silico Screening for NLO Activities :A recent study by Kiven et al. (2023) conducted in silico screening of compounds structurally related to this compound for their nonlinear optical (NLO) properties. The findings suggest that these compounds are promising candidates for NLO materials, highlighting their potential in the field of optics and photonics.
Sigma Receptor Scintigraphy in Breast Cancer :The research by Caveliers et al. (2002) on sigma receptor scintigraphy using a compound structurally related to this compound showed promising results in visualizing primary breast tumors. This indicates potential applications in cancer diagnostics and imaging.
Serotonin Receptors in Alzheimer's Disease :A study by Kepe et al. (2006) used a compound similar to this compound as a molecular imaging probe for serotonin 1A receptors in Alzheimer's disease patients. This research contributes to understanding the neurological aspects of similar compounds.
Propiedades
IUPAC Name |
4-methoxy-N-[2-(2-phenylethylsulfamoyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2O4S/c1-24-17-9-7-16(8-10-17)18(21)19-13-14-25(22,23)20-12-11-15-5-3-2-4-6-15/h2-10,20H,11-14H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJAHFLKYNXLBEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NCCS(=O)(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![6-acetyl-2-(propanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2687223.png)
![N-[1-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]azetidin-3-yl]-N,5-dimethylpyrazine-2-carboxamide](/img/structure/B2687224.png)

![2-(Methylthio)-7-(4-phenylphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2687230.png)
![2-(4-Chlorophenyl)imidazo[2,1-b][1,3]benzothiazole](/img/structure/B2687231.png)





![N-(3-methoxyphenyl)-2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridin-1-yl}acetamide](/img/structure/B2687243.png)
![1-[(2-Fluorophenyl)methyl]-3,5-dimethylpyrazole](/img/structure/B2687244.png)
![(Z)-ethyl 1-(2-methoxyethyl)-2-((2-nitrobenzoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2687245.png)
![1-[4-(4-phenyl-1H-1,2,3-triazol-1-yl)phenyl]-1-ethanone](/img/structure/B2687246.png)
